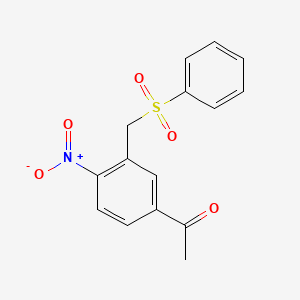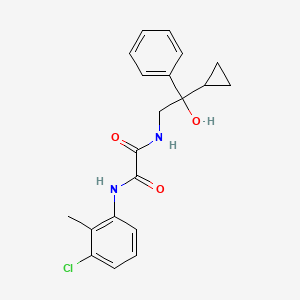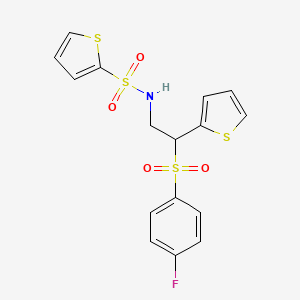![molecular formula C15H20ClNO3 B2743147 2-chloro-1-{3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl}propan-1-one CAS No. 2411252-79-2](/img/structure/B2743147.png)
2-chloro-1-{3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl}propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-{3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl}propan-1-one is an organic compound with a complex structure that includes a chloro group, a dimethoxyphenyl group, and an azetidinyl group
Méthodes De Préparation
The synthesis of 2-chloro-1-{3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl}propan-1-one typically involves multiple steps. One common synthetic route includes the reaction of 3,5-dimethoxybenzyl chloride with azetidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-chloropropanone under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
2-chloro-1-{3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the azetidinyl ring and formation of simpler compounds.
Applications De Recherche Scientifique
2-chloro-1-{3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl}propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential pharmaceutical agent. Studies focus on its efficacy and safety in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-chloro-1-{3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
2-chloro-1-{3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl}propan-1-one can be compared with similar compounds such as:
2-Chloro-1-[3-(phenylmethyl)azetidin-1-yl]propan-1-one: This compound lacks the methoxy groups on the phenyl ring, which may affect its reactivity and biological activity.
2-Chloro-1-[3-[(4-methoxyphenyl)methyl]azetidin-1-yl]propan-1-one: The presence of a single methoxy group may result in different chemical and biological properties compared to the dimethoxy derivative.
1-[3-[(3,5-Dimethoxyphenyl)methyl]azetidin-1-yl]propan-2-one: The position of the chloro group is different, which can influence the compound’s reactivity and interactions with biological targets.
Propriétés
IUPAC Name |
2-chloro-1-[3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-10(16)15(18)17-8-12(9-17)4-11-5-13(19-2)7-14(6-11)20-3/h5-7,10,12H,4,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQXYFSKJBOSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CC2=CC(=CC(=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2743069.png)
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2743070.png)

![3,7-Dimethyl-5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride](/img/structure/B2743073.png)
![5-oxo-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}pyrrolidine-2-carboxamide](/img/structure/B2743074.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone](/img/structure/B2743078.png)

![5-(3,5-difluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2743080.png)
![N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide](/img/structure/B2743082.png)
![8-[(2-CHLOROBENZYL)SULFANYL]-1,3-DIMETHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2743083.png)
![ethyl 5-(2,4-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2743085.png)
